molecular formula C7H8ClN3 B1396455 6-Chloro-2-cyclopropylpyrimidin-4-amine CAS No. 1311275-36-1

6-Chloro-2-cyclopropylpyrimidin-4-amine

Cat. No. B1396455
CAS RN: 1311275-36-1
M. Wt: 169.61 g/mol
InChI Key: WBQKIWSXIDSZQE-UHFFFAOYSA-N
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Description

“6-Chloro-2-cyclopropylpyrimidin-4-amine” is a heterocyclic organic compound. It has shown noteworthy biological properties, including potential antiviral activities. It is a white to off-white solid .


Molecular Structure Analysis

The molecular formula of “6-Chloro-2-cyclopropylpyrimidin-4-amine” is C7H8ClN3 . The InChI code is 1S/C7H8ClN3/c8-5-3-6(9)11-7(10-5)4-1-2-4/h3-4H,1-2H2,(H2,9,10,11) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 169.61 g/mol . It is sparingly soluble in water. The compound has a Log P value of 1.8, indicating moderate hydrophobicity.

Scientific Research Applications

Synthesis and Structural Analysis

  • 6-Chloro-2-cyclopropylpyrimidin-4-amine is used in the synthesis of α-aminophosphonates, employing phosphomolybdic acid in dichloromethane, showcasing its role in the development of new chemical entities (P. S. Reddy et al., 2014).
  • It is also involved in the crystal and molecular structure analysis of related compounds, demonstrating its significance in understanding molecular conformations and interactions (L. Odell et al., 2007).

Chemical Properties and Reactivity

  • Studies on its isomeric compounds highlight the importance of 6-Chloro-2-cyclopropylpyrimidin-4-amine in understanding the reactivity and formation of complex molecular structures, including hydrogen-bonding interactions (K. Thanigaimani et al., 2012).
  • Its role in the amination of pyrimidines, explored in the context of various derivatives, contributes to the broader understanding of chemical reaction mechanisms and synthesis pathways (C. Rasmussen & H. Plas, 2010).

Application in Medicinal Chemistry

  • The compound plays a significant role in antihypertensive treatments, acting as an imidazoline receptor agonist, as demonstrated in a study involving density functional theory (DFT), molecular docking, and various spectroscopic techniques (S. Aayisha et al., 2019).
  • Its derivatives exhibit potential in antimicrobial and antituberculous effects, underlining its utility in drug discovery and development (A. V. Erkin & V. Krutikov, 2007).

Advanced Material Science Applications

  • The compound is also crucial in the development of novel materials, such as in the electrochemical synthesis of functionalized arylpyrimidines, indicating its versatility in material science applications (S. Sengmany et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact during pregnancy/while nursing .

properties

IUPAC Name

6-chloro-2-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-5-3-6(9)11-7(10-5)4-1-2-4/h3-4H,1-2H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQKIWSXIDSZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271585
Record name 4-Pyrimidinamine, 6-chloro-2-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-cyclopropylpyrimidin-4-amine

CAS RN

1311275-36-1
Record name 4-Pyrimidinamine, 6-chloro-2-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311275-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinamine, 6-chloro-2-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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